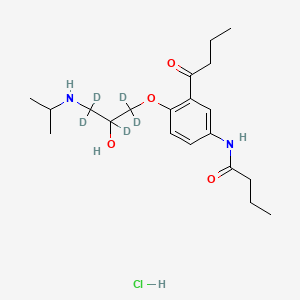

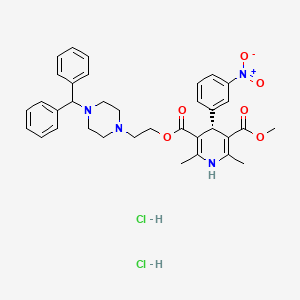

![molecular formula C26H27NO6 B589403 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester CAS No. 1795786-84-3](/img/structure/B589403.png)

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

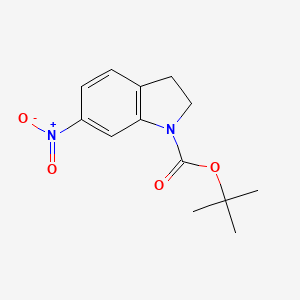

The compound “4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester” is a chemical with the CAS Number: 1795786-84-3 . It falls under the category of amino acid derivatives, neurochemicals, pharmaceutical standards, intermediates, fine chemicals, and stable isotopes . It appears as an off-white solid .

Molecular Structure Analysis

The molecular formula of this compound is C26H24D3NO6 . It has a molecular weight of 452.51 . The structure of this compound includes a benzyl group, a benzyloxy carbonyl group, and a methyl ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds undergo various reactions. For example, benzylic oxidations and reductions are common reactions for compounds with benzylic groups .Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 452.51 . It’s recommended to be stored at 2-8°C in a refrigerator .Scientific Research Applications

Synthesis and Biochemical Applications

Inhibitors of Folate Metabolism

A study explored the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, including compounds similar to 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester. These compounds were evaluated for their role as inhibitors in folate metabolism, which is crucial in understanding cancer treatment and cell growth (Piper, Montgomery, Sirotnak, & Chello, 1982).

Reactivity and Structural Determination

The preparation and structural determination of similar compounds have been explored, focusing on their reactivity, which is significant in the synthesis of pharmacologically interesting compounds (Ibenmoussa et al., 1998).

Drug Delivery and Antitumor Activity

Drug Carrier Applications

Research into attaching L-Dopa and α-methyldopa to a hydrophilic polymer for drug delivery applications has been conducted. This is relevant for understanding how similar compounds might be used in drug delivery systems (Zorc et al., 1993).

Antitumor Activity

A study on L-Dopa methyl ester, a related compound, revealed its potential as an antitumor agent, suggesting that similar compounds might have applications in cancer treatment (Wick, 1977).

Chemical and Pharmaceutical Synthesis

Synthesis of Peptides and Esters

The synthesis and characterization of peptides and esters related to this compound have applications in understanding the biochemistry of certain diseases and the development of new pharmaceutical compounds (Kaneko, Takeuchi, & Inui, 1968).

Catalysis in Organic Synthesis

Research on catalysts for alkoxycarbonylation of alkenes, which includes compounds similar to the one , is crucial in organic synthesis and the development of pharmaceuticals and other chemicals (Dong et al., 2017).

Future Directions

The compound is used as an intermediate in the preparation of a labelled L-DOPA metabolite . This suggests that it could have applications in research related to L-DOPA, a chemical that’s important in biological systems as it’s a precursor to neurotransmitters like dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .

Mechanism of Action

Mode of Action:

- Benzylic Oxidation and Reduction :

- The benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack. This enhanced reactivity is due to the adjacent aromatic ring .

- Reduction of the compound could convert electron-withdrawing functions (such as carbonyl groups) into electron-donating amino and alkyl groups .

- Ester Hydrolysis :

- The compound contains an ester group. Ester hydrolysis, catalyzed by water or base, could play a role in its mode of action .

Action Environment:

Environmental factors (pH, temperature, etc.) may impact the compound’s stability, efficacy, and bioavailability.

: Benzylic Oxidations and Reductions - Chemistry LibreTexts : Ester Chemistry - Chemistry LibreTexts

properties

IUPAC Name |

methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(trideuteriomethoxy)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRQPRYBXXTANN-MVTYLIICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)](/img/no-structure.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)